molecular formula C8H6FNS B8651001 2-Fluoro-5-(methylthio)benzonitrile

2-Fluoro-5-(methylthio)benzonitrile

Cat. No.: B8651001
M. Wt: 167.21 g/mol
InChI Key: FWKGOPOAFONVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(methylthio)benzonitrile is a fluorinated benzonitrile derivative featuring a fluorine atom at the 2-position and a methylthio (-SCH₃) group at the 5-position of the aromatic ring. The compound belongs to a class of benzonitriles widely studied for their utility in pharmaceutical and agrochemical synthesis. The nitrile group (-CN) provides a versatile handle for further functionalization, while the fluorine and methylthio substituents modulate electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

2-fluoro-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3

InChI Key

FWKGOPOAFONVCR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent at the 5-position critically impacts the compound’s electronic profile and steric bulk. Key comparisons include:

Compound Name Substituent (Position 5) Electronic Effect Steric Bulk Key Applications Reference
2-Fluoro-5-(methylthio)benzonitrile Methylthio (-SCH₃) Electron-donating (via lone pairs on S) Moderate Hypothetical: Drug intermediates -
2-Fluoro-5-methylbenzonitrile Methyl (-CH₃) Weakly donating Low Chemical synthesis
2-Fluoro-5-(trifluoromethyl)benzonitrile Trifluoromethyl (-CF₃) Strongly withdrawing High Indolocarbazole synthesis
2-Fluoro-5-formylbenzonitrile Formyl (-CHO) Withdrawing Moderate Precursor for cross-coupling
2-Fluoro-5-methoxybenzonitrile Methoxy (-OCH₃) Donating Moderate Pharmaceutical derivatives
  • Methylthio vs. Methyl : The -SCH₃ group is more polarizable and electron-rich than -CH₃, enhancing nucleophilic aromatic substitution reactivity. It also introduces mild steric hindrance compared to -CF₃ .
  • Methylthio vs. Methylthio’s donating nature may stabilize adjacent electrophilic centers .

Physical and Chemical Properties

  • Molecular Weight : Calculated as 167.19 g/mol (C₈H₆FNS), higher than 2-fluoro-5-methylbenzonitrile (135.14 g/mol) due to sulfur .
  • Solubility : Methylthio’s moderate polarity may improve solubility in organic solvents compared to -CF₃ derivatives.
  • Stability : Thioethers are prone to oxidation to sulfoxides or sulfones under oxidative conditions, a consideration in storage and reactivity .

Toxicity and Metabolic Considerations

  • Methylthio Group : Sulfur-containing compounds may undergo hepatic oxidation to sulfoxides, requiring metabolic stability studies.
  • Fluorine : Enhances metabolic resistance by blocking cytochrome P450 oxidation sites, a common feature in fluorinated pharmaceuticals .

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